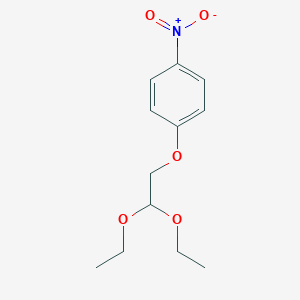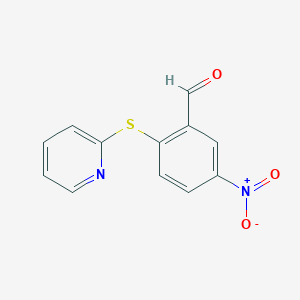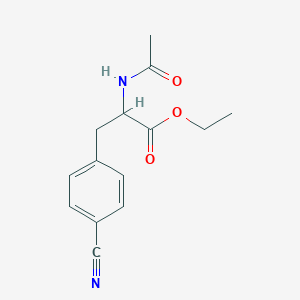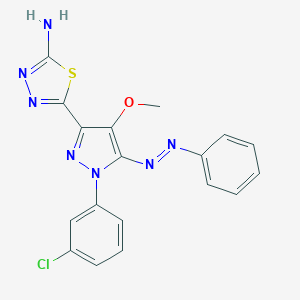
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CPMT, is a compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons from oxidative stress, and the modulation of the immune response. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have antioxidant properties and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its potential as a multifunctional compound that can be used in a variety of scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Direcciones Futuras
There are several future directions for research on 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action, optimization of its use in cancer research, and exploration of its potential applications in other scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine may also have potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area.
Métodos De Síntesis
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 4-methoxybenzaldehyde to produce an azo compound, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form a pyrazole-thiadiazole derivative. This derivative is then further reacted with ammonium thiocyanate to produce 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
Aplicaciones Científicas De Investigación
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress and reduce inflammation. In immunology, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to modulate the immune response by regulating cytokine production and inhibiting the activation of immune cells.
Propiedades
Número CAS |
172701-59-6 |
|---|---|
Nombre del producto |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Fórmula molecular |
C18H14ClN7OS |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H14ClN7OS/c1-27-15-14(17-23-24-18(20)28-17)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H2,20,24) |
Clave InChI |
ILKKHANRRUZWIT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
SMILES canónico |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
Sinónimos |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-t hiadiazol-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



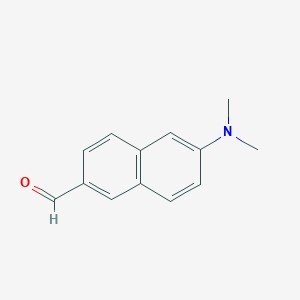

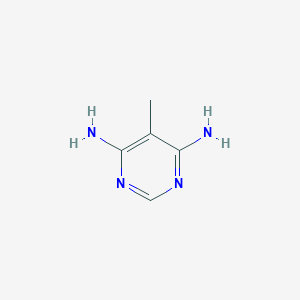
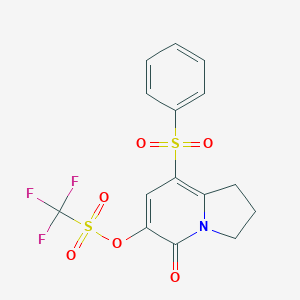
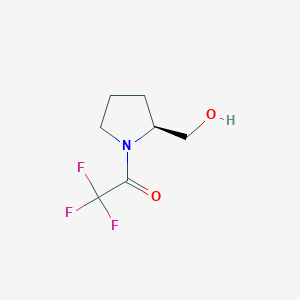

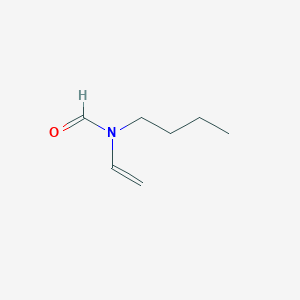
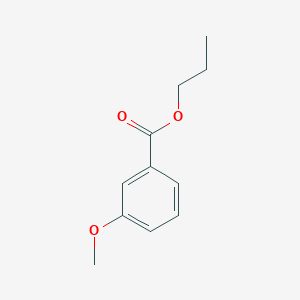
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
